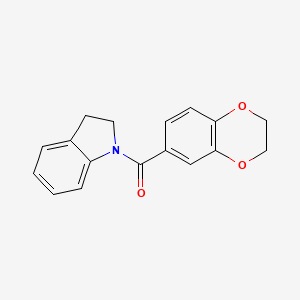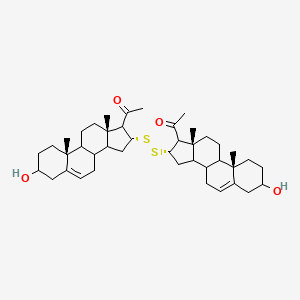
2,3-dihydro-1,4-benzodioxin-6-yl(2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a unique combination of a benzodioxine ring and an indole moiety
Preparation Methods
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting with the preparation of the benzodioxine ring and the indole moiety separately. The benzodioxine ring can be synthesized through a series of reactions involving the cyclization of catechol derivatives with appropriate reagents . The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves coupling the benzodioxine ring with the indole moiety through a carbonyl linkage, typically using reagents such as acyl chlorides or anhydrides .
Chemical Reactions Analysis
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can be compared with other similar compounds, such as:
2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL CHLORIDE: This compound is a precursor in the synthesis of the target compound and shares the benzodioxine ring structure.
2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE: Another related compound with similar structural features but different functional groups.
N-(2-ETHYLPHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE: This compound also contains the benzodioxine ring and is used in similar research applications.
These comparisons highlight the unique combination of the benzodioxine ring and the indole moiety in 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-2,3-DIHYDRO-1H-INDOLE, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H15NO3/c19-17(18-8-7-12-3-1-2-4-14(12)18)13-5-6-15-16(11-13)21-10-9-20-15/h1-6,11H,7-10H2 |
InChI Key |
ZYTKGKWMRASHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-hydroxy-2-methylpropan-2-yl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11112555.png)
![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)


![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11112576.png)
![1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)

![2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112595.png)
![{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11112617.png)
![Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11112628.png)
![N'-[2-(adamantan-1-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11112630.png)
![N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11112636.png)
![piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11112649.png)
